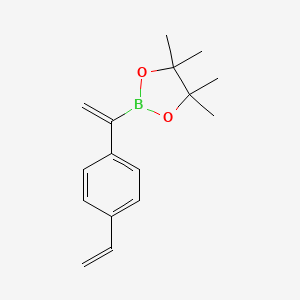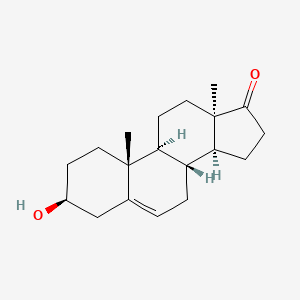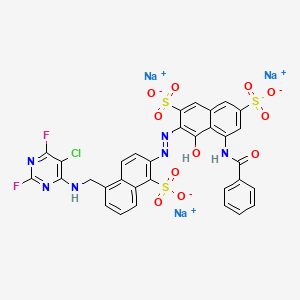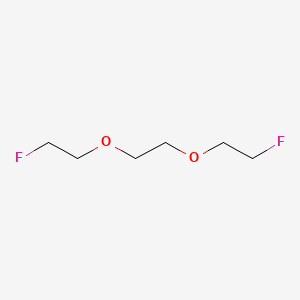
Ethane, 1,2-bis(2-fluoroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-fluoroethoxy)ethane is a monofluorinated ether compound with the molecular formula C6H12F2O2 It is characterized by the presence of two fluoroethoxy groups attached to an ethane backbone
Preparation Methods
1,2-Bis(2-fluoroethoxy)ethane can be synthesized via a one-step substitution reaction. The synthetic route involves the use of 1,2-bis(2-chloroethoxy)ethane and potassium fluoride as low-cost precursors. The reaction proceeds under mild conditions, making it suitable for large-scale production .
Reaction Scheme: [ \text{ClCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + 2 \text{KF} \rightarrow \text{FCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{F} + 2 \text{KCl} ]
Chemical Reactions Analysis
1,2-Bis(2-fluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction: Reduction reactions can convert the fluoroethoxy groups to hydroxyl groups.
Substitution: The fluoro groups can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Substitution: Alcohols or other substituted ethers.
Scientific Research Applications
1,2-Bis(2-fluoroethoxy)ethane has several scientific research applications, particularly in the field of electrochemical energy storage systems. It is used as a solvent in high-voltage lithium-metal batteries due to its enhanced oxidation stability and ability to form stable interphases on both high-voltage cathodes and lithium-metal anodes . This compound’s unique solvent structure significantly influences the electrolyte solvation structure, promoting monofluoro-ether-based interfacial reactions over anion chemistry .
Mechanism of Action
1,2-Bis(2-fluoroethoxy)ethane can be compared with other similar compounds, such as bis(2-fluoroethoxy)methane and 2-[2-(2,2-difluoroethoxy)ethoxy]-1,1,1-trifluoroethane. These compounds also feature monofluorination but differ in their molecular structures and degrees of fluorination .
Comparison with Similar Compounds
Bis(2-fluoroethoxy)methane (F2DEM): Features monofluorination of the acetal backbone.
2-[2-(2,2-Difluoroethoxy)ethoxy]-1,1,1-trifluoroethane (F5DEE): Contains multiple fluorine substitutions, providing different electrochemical properties.
Uniqueness: 1,2-Bis(2-fluoroethoxy)ethane is unique due to its specific molecular structure, which allows for a balanced interaction with lithium ions, enhancing both oxidation stability and electrolyte solvation structure .
Properties
CAS No. |
63938-33-0 |
|---|---|
Molecular Formula |
C6H12F2O2 |
Molecular Weight |
154.15 g/mol |
IUPAC Name |
1,2-bis(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C6H12F2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |
InChI Key |
CQEZINWOTGMJQC-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCF)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


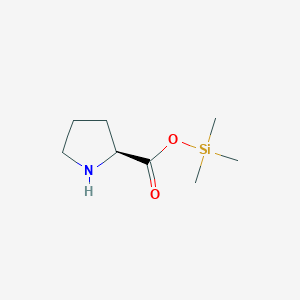
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)
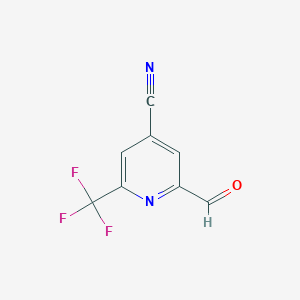
![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
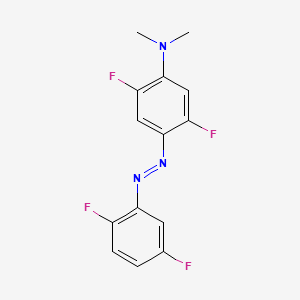
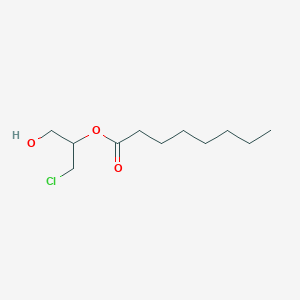

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
